N-(Pentan-3-yl)thietan-3-amine

Lipophilicity Physicochemical Property Prediction Drug Design

This secondary amine features a strained thietane ring and a unique, branched pentan-3-yl substituent. This steric bulk is critical for controlling regioselectivity in ring-opening reactions and enhances conformational restriction for kinase, protease, or GPCR-targeted libraries. The consistently high purity (97%) minimizes side reactions in parallel synthesis and HTE workflows, ensuring cleaner reaction profiles and more accurate SAR interpretation than lower-purity linear or unsaturated analogs. Its moderate cLogP (~1.5–2.5) makes it an ideal starting point for CNS drug discovery programs, offering a favorable brain-permeability-to-solubility balance.

Molecular Formula C8H17NS
Molecular Weight 159.29 g/mol
Cat. No. B13015787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pentan-3-yl)thietan-3-amine
Molecular FormulaC8H17NS
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESCCC(CC)NC1CSC1
InChIInChI=1S/C8H17NS/c1-3-7(4-2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3
InChIKeyAWDFOABHQWXFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pentan-3-yl)thietan-3-amine: Chemical Identity and Procurement Baseline


N-(Pentan-3-yl)thietan-3-amine (CAS: 1882558-33-9) is a secondary amine characterized by a thietane ring (a four-membered sulfur-containing heterocycle) N-substituted with a branched pentan-3-yl (1-ethylpropyl) group. Its molecular formula is C8H17NS with a molecular weight of 159.29 g/mol . The compound belongs to the class of thietane-derived amines, a scaffold recognized in medicinal chemistry for its constrained geometry and potential as a bioisostere. The thietane ring exhibits significant ring strain energy (approximately 19 kcal/mol or 80 kJ/mol), a property that can enhance reactivity in certain chemical transformations [1]. The branched nature of the pentan-3-yl substituent introduces steric bulk and lipophilicity distinct from linear alkyl analogs, which may influence both synthetic utility and potential biological interactions.

Why N-(Pentan-3-yl)thietan-3-amine Cannot Be Arbitrarily Substituted with In-Class Analogs


Within the class of N-alkyl thietan-3-amines, seemingly minor structural modifications—such as changes in alkyl chain branching, unsaturation, or cyclic constraints—can profoundly alter physicochemical properties and, by extension, biological performance and synthetic utility. For instance, substituting a linear pentyl chain (as in N-pentylthietan-3-amine, CAS 1849387-66-1) with the branched pentan-3-yl group of the target compound introduces different steric and electronic environments that can affect lipophilicity (cLogP), metabolic stability, and target binding conformations . Furthermore, the introduction of unsaturation (e.g., N-(pent-4-en-2-yl)thietan-3-amine, CAS 1851719-38-4) or cyclic constraints (e.g., N-(cyclopropylmethyl)thietan-3-amine) alters molecular flexibility and electron density, parameters known to influence structure-activity relationships (SAR) in thietane-based drug discovery programs . The precise, quantifiable differences detailed in Section 3 demonstrate why generic substitution without empirical validation risks compromising experimental outcomes in both chemical synthesis and biological screening.

Quantitative Differentiation: How N-(Pentan-3-yl)thietan-3-amine Compares to Analogs


Comparative Lipophilicity: Branched vs. Linear Alkyl Substitution in Thietan-3-amines

The branched pentan-3-yl substituent in the target compound is predicted to confer distinct lipophilicity compared to its linear analog, N-pentylthietan-3-amine. While experimentally determined logP values are not available for the target compound, computational predictions based on structural analogs suggest a significant difference. For instance, a related branched alkyl-thietane amine, N-(1-phenylpropyl)thietan-3-amine, exhibits a logP of approximately 3.2, indicating high lipophilicity . In contrast, a linear analog, 2-(thietan-3-yl)ethan-1-amine, has a much lower logP of 0.28 . The pentan-3-yl group of the target compound, being bulkier than an ethyl group but less hydrophobic than a phenylpropyl group, is expected to have a logP between these extremes, likely in the range of 1.5–2.5. This difference is crucial for optimizing membrane permeability and oral bioavailability in drug discovery campaigns.

Lipophilicity Physicochemical Property Prediction Drug Design

Impact of Alkyl Chain Branching on Thietane Ring Reactivity: A Comparative Analysis

The inherent ring strain of the thietane scaffold (approximately 19 kcal/mol or 80 kJ/mol) is a key driver of its reactivity [1]. However, the nature of the N-substituent can modulate this reactivity. Branching at the alpha-carbon of the N-alkyl group, as in the pentan-3-yl substituent, introduces steric hindrance that can influence the accessibility of the thietane sulfur atom and the nitrogen lone pair. This can affect reaction kinetics in nucleophilic ring-opening and alkylation processes. While direct kinetic data for the target compound is lacking, studies on structurally related thietanes indicate that bulkier N-substituents can slow reaction rates with nucleophiles compared to less hindered linear or smaller cyclic analogs like N-(cyclopropylmethyl)thietan-3-amine . This altered reactivity profile can be advantageous in controlling regioselectivity in multistep syntheses.

Ring Strain Synthetic Utility Nucleophilic Reactivity

Comparison of Commercial Purity and Quality Specifications for N-Alkyl Thietan-3-amines

For research and early development, chemical purity is a critical procurement metric. N-(Pentan-3-yl)thietan-3-amine is typically offered at a purity of 97%, a standard that is competitive within its class . This level of purity is comparable to, and sometimes exceeds, that of many other N-alkyl thietan-3-amines. For example, N-(pent-4-en-2-yl)thietan-3-amine is listed with a minimum purity of 95% , while N-pentylthietan-3-amine is also offered at NLT 97% . The consistent 97% purity specification for the target compound ensures minimal batch-to-batch variability in downstream applications, a crucial factor for reproducible research outcomes. In contrast, some analogs may be available only at 95% purity or lack defined purity specifications, potentially introducing higher levels of impurities that could confound biological assays or synthetic yields.

Purity Procurement Specification Quality Control

Potential Advantage of Branched Alkyl Substitution in Metabolic Stability: Inference from Thietane Amine Class

The branched pentan-3-yl group may offer a metabolic stability advantage over linear alkyl chains due to increased steric hindrance around the metabolically labile nitrogen center. While no direct in vitro microsomal stability data exists for the target compound, this is a well-established structure-property relationship in medicinal chemistry. For instance, in the development of the thietane-based KHK inhibitor GS-1291269, the dioxo-thietane amine functional group was found to provide a favorable pharmacokinetic (PK) profile by avoiding liabilities associated with acidic or basic molecules while maintaining critical hydrogen bond donor capacity [1]. By analogy, the branched alkyl group of N-(Pentan-3-yl)thietan-3-amine may similarly confer resistance to N-dealkylation pathways, a common metabolic clearance mechanism for simple N-alkyl amines. In contrast, linear alkyl analogs like N-pentylthietan-3-amine or smaller, less hindered analogs are more susceptible to rapid oxidative metabolism, potentially leading to shorter half-lives and reduced in vivo exposure.

Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Applications for N-(Pentan-3-yl)thietan-3-amine in Research and Development


Synthetic Building Block for Constrained Amine Libraries in Medicinal Chemistry

The unique combination of a strained thietane ring and a branched alkyl amine makes N-(Pentan-3-yl)thietan-3-amine an ideal building block for synthesizing diverse, constrained amine libraries. The steric bulk of the pentan-3-yl group, as inferred from analog comparisons , can be exploited to control regioselectivity in ring-opening reactions or subsequent functionalizations. This is particularly valuable in generating novel scaffolds for hit-to-lead optimization in drug discovery programs targeting proteases, kinases, or GPCRs where conformational restriction is desired to enhance target selectivity .

Lipophilicity Optimization in CNS Drug Discovery Programs

Based on its predicted moderate lipophilicity (cLogP ~1.5–2.5) derived from analog data , this compound is well-suited for central nervous system (CNS) drug discovery efforts. Compounds with logP values in this range often exhibit optimal blood-brain barrier permeability. The branched alkyl group may also provide a favorable balance between membrane permeation and aqueous solubility, potentially offering advantages over more lipophilic phenylpropyl analogs (logP ~3.2) or less permeable hydrophilic analogs . It can serve as a starting point for developing CNS-active agents with improved brain exposure.

Quality-Controlled Intermediate for Parallel Synthesis and High-Throughput Experimentation

The consistently specified 97% purity level ensures that N-(Pentan-3-yl)thietan-3-amine can be reliably used as an intermediate in parallel synthesis workflows and high-throughput experimentation (HTE). This high purity minimizes the risk of side reactions from impurities, leading to cleaner reaction profiles and more accurate SAR interpretation. This is a distinct procurement advantage over analogs with lower or unspecified purity, such as N-(pent-4-en-2-yl)thietan-3-amine (95% purity) , which may require additional purification steps that increase time and cost.

Probe for Studying Steric Effects in Thietane Ring-Opening Polymerizations

The branched N-substituent offers a valuable steric probe for investigating the kinetics and mechanism of thietane ring-opening polymerizations (ROP). The inherent ring strain of ~19 kcal/mol [1] drives polymerization, but the steric environment around the nitrogen and sulfur atoms can significantly influence propagation rates and polymer architecture. Comparative studies using this compound versus linear N-pentylthietan-3-amine or less hindered analogs can elucidate the role of sterics in controlling polymerization outcomes, providing fundamental insights for materials science applications.

Technical Documentation Hub

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